molecular formula C15H11ClN2O3 B11693076 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide

Cat. No.: B11693076
M. Wt: 302.71 g/mol
InChI Key: RPVKNDDIHSBYPA-CAOOACKPSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide is a chemical compound with the molecular formula C15H11ClN2O3 It is known for its unique structure, which includes a benzodioxole ring and a chlorobenzohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide typically involves the condensation reaction between 4-chloroaniline and piperonal. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-chlorobenzamide

InChI

InChI=1S/C15H11ClN2O3/c16-12-4-2-11(3-5-12)15(19)18-17-8-10-1-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+

InChI Key

RPVKNDDIHSBYPA-CAOOACKPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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